molecular formula C18H21BrOSi B12543601 Silane, (5-bromo-1-oxopentyl)methyldiphenyl- CAS No. 144692-56-8

Silane, (5-bromo-1-oxopentyl)methyldiphenyl-

Cat. No.: B12543601
CAS No.: 144692-56-8
M. Wt: 361.3 g/mol
InChI Key: PWDWJCYKGUGXDA-UHFFFAOYSA-N
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Description

Silane, (5-bromo-1-oxopentyl)methyldiphenyl- is a chemical compound with the molecular formula C18H21BrOSi. It is a silane derivative that contains a brominated oxopentyl group and two phenyl groups attached to a silicon atom. This compound is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (5-bromo-1-oxopentyl)methyldiphenyl- typically involves the reaction of diphenylmethylsilane with a brominated oxopentyl precursor. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include bromine, oxopentyl compounds, and diphenylmethylsilane. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of Silane, (5-bromo-1-oxopentyl)methyldiphenyl- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization. The compound is typically produced in sealed, air-resistant containers to maintain its stability during storage and transportation .

Chemical Reactions Analysis

Types of Reactions

Silane, (5-bromo-1-oxopentyl)methyldiphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: It can be reduced to form silane derivatives with different functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of functionalized silane compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include silanol derivatives, reduced silane compounds, and various substituted silane derivatives. These products have diverse applications in organic synthesis and material science.

Scientific Research Applications

Silane, (5-bromo-1-oxopentyl)methyldiphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Silane, (5-bromo-1-oxopentyl)methyldiphenyl- involves its interaction with various molecular targets. The brominated oxopentyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The silicon atom, with its affinity for oxygen and fluorine, can participate in various catalytic processes, enhancing the reactivity of the compound. These interactions are crucial for its applications in organic synthesis and material science .

Comparison with Similar Compounds

Similar Compounds

    Diphenylmethylsilane: A simpler silane derivative with two phenyl groups and a methyl group attached to silicon.

    Trimethylsilane: A silane compound with three methyl groups attached to silicon.

    Phenylsilane: A silane derivative with a single phenyl group attached to silicon.

Uniqueness

Silane, (5-bromo-1-oxopentyl)methyldiphenyl- is unique due to the presence of the brominated oxopentyl group, which imparts distinct chemical reactivity compared to other silane derivatives. This makes it particularly useful in specialized applications where selective reactivity is required .

Properties

CAS No.

144692-56-8

Molecular Formula

C18H21BrOSi

Molecular Weight

361.3 g/mol

IUPAC Name

5-bromo-1-[methyl(diphenyl)silyl]pentan-1-one

InChI

InChI=1S/C18H21BrOSi/c1-21(16-10-4-2-5-11-16,17-12-6-3-7-13-17)18(20)14-8-9-15-19/h2-7,10-13H,8-9,14-15H2,1H3

InChI Key

PWDWJCYKGUGXDA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)CCCCBr

Origin of Product

United States

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